molecular formula C14H12O10Zn B13796255 3,4,5-trihydroxybenzoic acid;zinc

3,4,5-trihydroxybenzoic acid;zinc

Cat. No.: B13796255
M. Wt: 405.6 g/mol
InChI Key: GIFWBTJFSUNCMT-UHFFFAOYSA-N
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Description

It is known for its antioxidant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzoic acid can be synthesized through the hydrolysis of tannins, which are found in plants. The hydrolysis process involves breaking down tannins using acidic or alkaline conditions to release 3,4,5-trihydroxybenzoic acid . Another method involves the oxidation of 1,2,3-trihydroxybenzene (pyrogallol) using oxidizing agents such as potassium permanganate or nitric acid .

Industrial Production Methods

Industrial production of 3,4,5-trihydroxybenzoic acid typically involves the extraction from plant sources followed by purification processes. The extraction is usually done using solvents like methanol or ethanol, and the purification involves crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C14H12O10Zn

Molecular Weight

405.6 g/mol

IUPAC Name

3,4,5-trihydroxybenzoic acid;zinc

InChI

InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);

InChI Key

GIFWBTJFSUNCMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O.[Zn]

Origin of Product

United States

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